2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride chemical structure
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride chemical structure
[1]
Executive Summary
2-(Trifluoromethyl)cyclopropan-1-amine hydrochloride (2-TFM-CPA HCl) represents a high-value fluorinated building block in modern medicinal chemistry. It serves as a conformationally restricted, metabolically stable bioisostere for ethyl, isopropyl, and cyclopropyl amines.[1]
The incorporation of the trifluoromethyl (
Structural Analysis & Physicochemical Properties[1][2][3][4]
Stereochemical Configuration
The molecule possesses two chiral centers at C1 and C2. While four stereoisomers are theoretically possible, the trans-isomer is generally the thermodynamic product and the primary scaffold of interest in drug design due to its vector alignment.
-
Trans-Isomer: The amine and
groups are on opposite faces of the ring. This minimizes steric repulsion and is often the target for mimicking extended alkyl chains. -
Cis-Isomer: The groups share the same face.[2] While higher in energy, this isomer allows for unique intramolecular hydrogen bonding interactions (F[1]···H-N) that can influence receptor binding.
The Fluorine Effect: Electronic Modulation
The most critical property of 2-TFM-CPA is the electron-withdrawing nature of the
| Property | Cyclopropylamine | 2-(Trifluoromethyl)cyclopropan-1-amine | Impact |
| Basicity ( | ~9.1 | ~6.0 – 6.5 (Est.) | Reduced basicity decreases cationization at physiological pH, improving passive membrane permeability.[1] |
| Lipophilicity (LogP) | 0.14 | ~1.2 | The |
| C-H Bond Strength | Standard | Enhanced | The |
Structural Visualization (DOT)
The following diagram illustrates the stereochemical relationships and electronic vectors.
Figure 1: Impact of trifluoromethyl substitution on cyclopropylamine physicochemical properties.
Synthetic Pathways[1][2][6][7][8]
Synthesis of 2-TFM-CPA is non-trivial due to the strain of the cyclopropane ring and the handling of fluorinated precursors. Two primary routes dominate the literature.
Route A: Transition-Metal Catalyzed Cyclopropanation
This route utilizes trifluorodiazoethane (
-
Catalyst: Rhodium(II) carboxylates (e.g.,
) or Ruthenium complexes. -
Pros: High diastereoselectivity (Trans > Cis) and enantioselectivity (if chiral ligands are used).
-
Cons: Requires handling potentially explosive diazo compounds; specialized equipment often needed.[1]
Route B: Curtius Rearrangement (Scalable Protocol)
For laboratory-scale synthesis (gram to multigram), the Curtius rearrangement of 2-(trifluoromethyl)cyclopropanecarboxylic acid is the standard for safety and reliability. This acid is commercially available or easily synthesized via cyclopropanation of trifluoropropene with ethyl diazoacetate.
Detailed Protocol: Curtius Rearrangement
Objective: Conversion of trans-2-(trifluoromethyl)cyclopropanecarboxylic acid to 2-TFM-CPA Hydrochloride.
Reagents:
-
trans-2-(Trifluoromethyl)cyclopropanecarboxylic acid (1.0 eq)
-
Diphenylphosphoryl azide (DPPA) (1.1 eq)
-
Triethylamine (
) (1.2 eq) -
tert-Butanol (
-BuOH) (Solvent/Reactant) -
4M HCl in Dioxane[1]
Step-by-Step Methodology:
-
Acyl Azide Formation:
-
Dissolve the carboxylic acid (10 mmol) in anhydrous toluene or THF under
atmosphere. -
Add
(12 mmol) and stir at 0°C for 15 minutes. -
Add DPPA (11 mmol) dropwise.
-
Stir at room temperature (RT) for 2 hours. Checkpoint: Monitor by TLC/LCMS for disappearance of acid.
-
-
Rearrangement to Isocyanate:
-
Heat the reaction mixture to 80-90°C. Evolution of
gas will be observed. -
Maintain temperature for 1-2 hours until gas evolution ceases, indicating full conversion to the isocyanate intermediate.
-
-
Carbamate Trapping (Boc-Protection):
-
Add excess tert-butanol (or use as co-solvent initially).
-
Reflux for 4-12 hours to form the tert-butyl (2-(trifluoromethyl)cyclopropyl)carbamate.
-
Cool to RT, concentrate in vacuo, and purify via silica gel flash chromatography (Hexane/EtOAc).
-
-
Deprotection to HCl Salt:
-
Dissolve the purified Boc-carbamate in minimal dichloromethane (DCM).
-
Add 4M HCl in Dioxane (5-10 eq) at 0°C.
-
Stir at RT for 2-4 hours. A white precipitate (the product) often forms.
-
Isolation: Concentrate the solvent or filter the precipitate. Wash with diethyl ether to remove organic impurities.
-
Drying: Dry under high vacuum to yield 2-(trifluoromethyl)cyclopropan-1-amine hydrochloride as a white, hygroscopic solid.
-
Synthetic Workflow Visualization
Figure 2: Step-by-step synthetic workflow via Curtius Rearrangement.
Medicinal Chemistry Applications
Bioisosterism & Metabolic Stability
The cyclopropane ring is often used to replace an ethyl or isopropyl group to restrict conformation. However, simple cyclopropylamines are susceptible to oxidation (ring opening) by Cytochrome P450 enzymes.[1]
-
Mechanism: The
group deactivates the C-H bonds on the ring, blocking the formation of the cyclopropyl radical cation intermediate required for ring-opening metabolism.
Case Study: LSD1 Inhibitors
Lysine Specific Demethylase 1 (LSD1) inhibitors often feature a cyclopropylamine core (based on the tranylcypromine scaffold).[3]
-
Problem: Tranylcypromine has low selectivity and high MAO (Monoamine Oxidase) inhibition side effects.
-
Solution: Substitution with 2-TFM-CPA analogs modifies the electronic profile, often retaining LSD1 potency while reducing MAO affinity due to the altered pKa and steric bulk of the
group.
Handling and Safety
-
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C for long-term stability.
-
Fluorine NMR: Always verify purity using
NMR. The signal typically appears around -65 to -70 ppm (relative to ). -
Safety: While the final salt is stable, the in situ isocyanate intermediate in the synthesis is a sensitizer. Perform all steps in a fume hood. If using Route A (diazo compounds), blast shields are mandatory.[1]
References
-
Mykhailiuk, P. K. (2018).[1][4] Fluorinated Cyclopropanes in Drug Discovery. Chemical Reviews.
-
Purser, S., et al. (2008).[1] Fluorine in Medicinal Chemistry. Chemical Society Reviews.
-
Denton, J. R., & Davies, H. M. L. (2007).[1][5] Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes. Organic Letters.
-
Shioiri, T., et al. (1972).[1] Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius reaction. Journal of the American Chemical Society.
-
PubChem Compound Summary. (2024). 1-(Trifluoromethyl)cyclopropanamine.[6] National Library of Medicine.[6]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The preparation and properties of 1,1-difluorocyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective Synthesis of Trifluoromethyl-Substituted Cyclopropanes [organic-chemistry.org]
- 6. 1-(Trifluoromethyl)cyclopropanamine | C4H6F3N | CID 11651197 - PubChem [pubchem.ncbi.nlm.nih.gov]
